molecular formula C14H11NO4S B12790092 3-Nitro-4-((phenylthio)methyl)benzoic acid CAS No. 103439-87-8

3-Nitro-4-((phenylthio)methyl)benzoic acid

Cat. No.: B12790092
CAS No.: 103439-87-8
M. Wt: 289.31 g/mol
InChI Key: JLGNLQXTDHPWPO-UHFFFAOYSA-N
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Description

3-Nitro-4-((phenylthio)methyl)benzoic acid is an organic compound characterized by a nitro group, a phenylthio group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-((phenylthio)methyl)benzoic acid typically involves a multi-step process:

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction. This can be done by reacting the nitro-substituted benzoic acid with thiophenol in the presence of a base like sodium hydroxide.

    Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Optimized Conditions: Use of specific catalysts and optimized temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.

Major Products

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Compounds: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.

    Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammation.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.

    Polymer Additives: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Nitro-4-((phenylthio)methyl)benzoic acid exerts its effects depends on its specific application:

    Antimicrobial Action: The compound disrupts microbial cell walls or inhibits essential enzymes, leading to cell death.

    Anti-inflammatory Action: It inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic Acid: Lacks the phenylthio group, making it less versatile in certain applications.

    4-((Phenylthio)methyl)benzoic Acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.

    3-Nitro-4-methylbenzoic Acid: Lacks the phenylthio group, limiting its use in coordination chemistry and other applications.

Uniqueness

3-Nitro-4-((phenylthio)methyl)benzoic acid is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industry.

Properties

CAS No.

103439-87-8

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

3-nitro-4-(phenylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C14H11NO4S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

JLGNLQXTDHPWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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